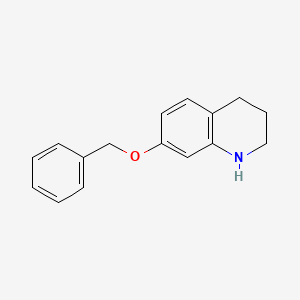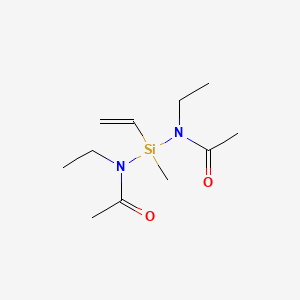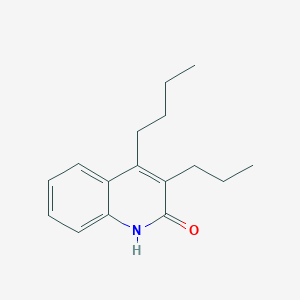
3-(2-Fluorophenyl)-3,4-dihydroisocoumarin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Fluorophenyl)isochroman-1-one is a chemical compound belonging to the class of isochromanones. Isochromanones are heterocyclic compounds that consist of a benzene ring fused to a dihydropyran ring. The presence of a fluorine atom on the phenyl ring at the 2-position adds unique properties to this compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)isochroman-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of 2-(2-fluorophenyl)benzaldehyde with an appropriate nucleophile under acidic or basic conditions. The reaction can be catalyzed by various agents, including Lewis acids or bases, to facilitate the formation of the isochromanone ring.
Industrial Production Methods
Industrial production of 3-(2-Fluorophenyl)isochroman-1-one may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the desired product on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Fluorophenyl)isochroman-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
3-(2-Fluorophenyl)isochroman-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(2-Fluorophenyl)isochroman-1-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or activating various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isochroman-1-one: Lacks the fluorine atom, resulting in different chemical and biological properties.
2-Phenylisochroman-1-one: Similar structure but without the fluorine substitution.
3-(4-Fluorophenyl)isochroman-1-one: Fluorine atom is positioned differently, leading to variations in reactivity and biological activity.
Uniqueness
The presence of the fluorine atom at the 2-position on the phenyl ring of 3-(2-Fluorophenyl)isochroman-1-one imparts unique electronic and steric properties, making it distinct from other isochromanone derivatives. This uniqueness can influence its reactivity, stability, and interaction with biological targets.
Propriétés
Numéro CAS |
95217-42-8 |
|---|---|
Formule moléculaire |
C15H11FO2 |
Poids moléculaire |
242.24 g/mol |
Nom IUPAC |
3-(2-fluorophenyl)-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C15H11FO2/c16-13-8-4-3-7-12(13)14-9-10-5-1-2-6-11(10)15(17)18-14/h1-8,14H,9H2 |
Clé InChI |
ZNQORQAUYBSNTM-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC(=O)C2=CC=CC=C21)C3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11870221.png)




![3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B11870255.png)
![2-(Chloromethyl)-8-fluoro-4-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline](/img/structure/B11870256.png)




